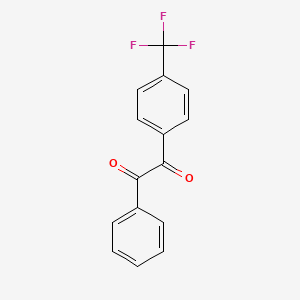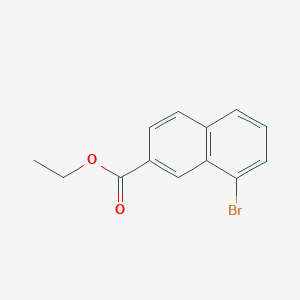![molecular formula C16H29NO2S2 B13903556 (3S)-3-hydroxy-1-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]decan-1-one](/img/structure/B13903556.png)
(3S)-3-hydroxy-1-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]decan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S)-3-hydroxy-1-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]decan-1-one is a complex organic compound with a unique structure that includes a thiazolidine ring, a hydroxyl group, and a decanone chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-hydroxy-1-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]decan-1-one typically involves multiple steps. One common method includes the formation of the thiazolidine ring through the reaction of a cysteine derivative with a ketone. The hydroxyl group is introduced via a selective reduction process, and the decanone chain is attached through a series of alkylation reactions. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
(3S)-3-hydroxy-1-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]decan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The thiazolidine ring can be reduced to form a more saturated ring structure.
Substitution: The sulfur atom in the thiazolidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in a ketone, while reduction of the thiazolidine ring leads to a more saturated ring structure.
科学研究应用
(3S)-3-hydroxy-1-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]decan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of (3S)-3-hydroxy-1-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]decan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidine ring and hydroxyl group play crucial roles in binding to these targets, leading to changes in their activity. The compound may inhibit or activate specific pathways, depending on the context of its use.
相似化合物的比较
Similar Compounds
(3S)-3-hydroxy-1-[(4S)-4-methyl-2-sulfanylidene-1,3-thiazolidin-3-yl]decan-1-one: Similar structure but with a methyl group instead of a propan-2-yl group.
(3S)-3-hydroxy-1-[(4S)-4-ethyl-2-sulfanylidene-1,3-thiazolidin-3-yl]decan-1-one: Similar structure but with an ethyl group instead of a propan-2-yl group.
Uniqueness
The uniqueness of (3S)-3-hydroxy-1-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]decan-1-one lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications that require precise molecular interactions.
属性
分子式 |
C16H29NO2S2 |
|---|---|
分子量 |
331.5 g/mol |
IUPAC 名称 |
(3S)-3-hydroxy-1-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]decan-1-one |
InChI |
InChI=1S/C16H29NO2S2/c1-4-5-6-7-8-9-13(18)10-15(19)17-14(12(2)3)11-21-16(17)20/h12-14,18H,4-11H2,1-3H3/t13-,14+/m0/s1 |
InChI 键 |
KVGWSLGQNCUBEY-UONOGXRCSA-N |
手性 SMILES |
CCCCCCC[C@@H](CC(=O)N1[C@H](CSC1=S)C(C)C)O |
规范 SMILES |
CCCCCCCC(CC(=O)N1C(CSC1=S)C(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


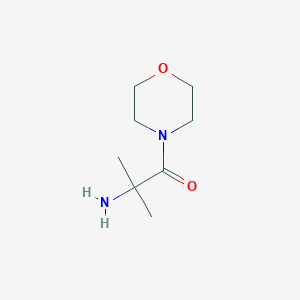
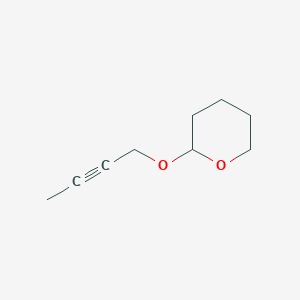

![Methyl [1,3]dioxolo[4,5-c]pyridine-4-carboxylate](/img/structure/B13903503.png)


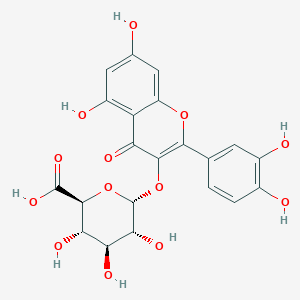

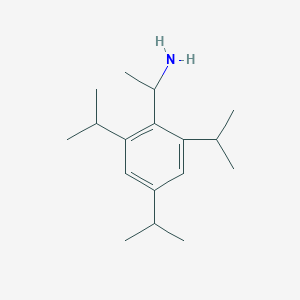
![1-(3-Bromo-5-(trifluoromethyl)phenyl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B13903537.png)
